4-Trimethylaminopyridine (4-TAMP) vs. 4-Aminopyridine (4-AMP) for Antagonism of Neuromuscular Block: Comparative ED50 and Onset Time
In a direct comparative study using an in vitro rat diaphragm preparation, 4-trimethylaminopyridine (4-TAMP) was found to be less potent but faster-acting than its parent compound, 4-aminopyridine (4-AMP). The median effective dose (ED50) for 4-TAMP was three times that of 4-AMP, indicating lower potency. However, the onset time for its effect was only one-fourth that of 4-AMP [1].
| Evidence Dimension | Potency (ED50 ratio) and Onset Time (ratio) |
|---|---|
| Target Compound Data | ED50 = 3x that of 4-AMP; Onset time = 0.25x that of 4-AMP |
| Comparator Or Baseline | 4-aminopyridine (4-AMP): ED50 = 1x; Onset time = 1x |
| Quantified Difference | 4-TAMP is 3-fold less potent but 4-fold faster in onset |
| Conditions | In vitro rat diaphragm preparation for antagonism of d-tubocurarine (dTc) induced block |
Why This Matters
For researchers investigating fast-acting neuromuscular antagonists, this unique kinetic profile (rapid onset despite lower potency) makes 4-TAMP a specialized tool for studying structure-activity relationships of ion channel modulation.
- [1] Amaki, Y., et al. Antagonistic effect of 4-aminopyridine derivatives on dTc induced block. Masui, 38(2), 1989. View Source
